- Synthesis of phenanthroline derivatives by Sonogashira reaction and the use of their ruthenium complexes as optical sensorsStructure and Phase Transition of 4,7-Bis-(4'-cyano-biphenyl-4-yl)-[1,10]phenanthrolineOsmium complexes and related organic light-emitting devicesInorganic Chemistry Communications, 2008, 11(1), 97-100,
Cas no 97802-08-9 (4,7-Bis(4-bromophenyl)-1,10-phenanthroline)

97802-08-9 structure
Produktname:4,7-Bis(4-bromophenyl)-1,10-phenanthroline
CAS-Nr.:97802-08-9
MF:C24H14Br2N2
MW:490.189363956451
MDL:MFCD22493502
CID:750886
PubChem ID:18759610
4,7-Bis(4-bromophenyl)-1,10-phenanthroline Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4,7-Bis(4-bromophenyl)-1,10-phenanthroline
- 1,10-Phenanthroline, 4,7-bis(4-bromophenyl)-
- 4,7-Bis(4-bromophenyl)-1,10-phenanthroline (ACI)
- CS-0085900
- AS-76011
- 97802-08-9
- DTXSID20596011
- QALMOXHIAPMJAB-UHFFFAOYSA-N
- SCHEMBL3357430
- MFCD22493502
- 4,7-bis(4-bromophenyl)-[1,10]phenanthroline
- DB-339940
- AKOS016006714
-
- MDL: MFCD22493502
- Inchi: 1S/C24H14Br2N2/c25-17-5-1-15(2-6-17)19-11-13-27-23-21(19)9-10-22-20(12-14-28-24(22)23)16-3-7-18(26)8-4-16/h1-14H
- InChI-Schlüssel: QALMOXHIAPMJAB-UHFFFAOYSA-N
- Lächelt: BrC1C=CC(C2C3C(=C4C(=CC=3)C(C3C=CC(Br)=CC=3)=CC=N4)N=CC=2)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 489.95032g/mol
- Monoisotopenmasse: 487.95237g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 28
- Anzahl drehbarer Bindungen: 2
- Komplexität: 467
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.1
- Topologische Polaroberfläche: 25.8Ų
Experimentelle Eigenschaften
- Dichte: 1.596±0.06 g/cm3 (20 ºC 760 Torr),
- Löslichkeit: Insuluble (6.9E-6 g/L) (25 ºC),
4,7-Bis(4-bromophenyl)-1,10-phenanthroline Sicherheitsinformationen
- Lagerzustand:Sealed in dry,2-8°C
4,7-Bis(4-bromophenyl)-1,10-phenanthroline Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 096694-1g |
4,7-Bis(4-bromophenyl)-1,10-phenanthroline |
97802-08-9 | 95+% | 1g |
10923.0CNY | 2021-07-10 | |
eNovation Chemicals LLC | D252465-1g |
4,7-Bis(4-bromophenyl)-1,10-phenanthroline |
97802-08-9 | 97% | 1g |
$795 | 2024-08-03 | |
eNovation Chemicals LLC | D252465-10g |
4,7-Bis(4-bromophenyl)-1,10-phenanthroline |
97802-08-9 | 97% | 10g |
$3450 | 2024-08-03 | |
Alichem | A019114341-1g |
4,7-Bis(4-bromophenyl)-1,10-phenanthroline |
97802-08-9 | 95% | 1g |
$556.20 | 2023-08-31 | |
TRC | B075345-50mg |
4,7-Bis(4-bromophenyl)-1,10-phenanthroline |
97802-08-9 | 50mg |
$ 215.00 | 2022-06-07 | ||
eNovation Chemicals LLC | D618577-1g |
4,7-bis(4-bromophenyl)-1,10-phenanthroline |
97802-08-9 | 97% | 1g |
$480 | 2024-06-05 | |
Ambeed | A449258-250mg |
4,7-Bis(4-bromophenyl)-1,10-phenanthroline |
97802-08-9 | 98% | 250mg |
$55.0 | 2025-02-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 096694-1g |
4,7-Bis(4-bromophenyl)-1,10-phenanthroline |
97802-08-9 | 95+% | 1g |
10923CNY | 2021-05-07 | |
Aaron | AR006BM2-1g |
4,7-Bis(4-bromophenyl)-1,10-phenanthroline |
97802-08-9 | 97% | 1g |
$73.00 | 2025-01-23 | |
1PlusChem | 1P006BDQ-1g |
4,7-Bis(4-bromophenyl)-1,10-phenanthroline |
97802-08-9 | 98% | 1g |
$98.00 | 2025-02-21 |
4,7-Bis(4-bromophenyl)-1,10-phenanthroline Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide , Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water
1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; 100 - 150 °C
1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; rt → 100 °C
1.2 100 °C; 100 °C → 150 °C
1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; 100 - 150 °C
1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; rt → 100 °C
1.2 100 °C; 100 °C → 150 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; rt → 100 °C
1.2 100 °C; 1.5 h, 100 °C → 150 °C; 150 °C → 80 °C
1.3 Reagents: Water ; cooled
1.4 Reagents: Potassium carbonate ; pH 12
2.1 Reagents: Stannous chloride Solvents: Ethanol ; 4 h, reflux
2.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
3.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; rt → 100 °C
3.2 100 °C; 100 °C → 150 °C
1.2 100 °C; 1.5 h, 100 °C → 150 °C; 150 °C → 80 °C
1.3 Reagents: Water ; cooled
1.4 Reagents: Potassium carbonate ; pH 12
2.1 Reagents: Stannous chloride Solvents: Ethanol ; 4 h, reflux
2.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
3.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; rt → 100 °C
3.2 100 °C; 100 °C → 150 °C
Referenz
- Osmium complexes and related organic light-emitting devices, United States, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Iodine , Hydrochloric acid , Potassium iodide ; rt → 100 °C
1.2 3 h, 100 °C
1.3 Reagents: Ammonium hydroxide ; pH 7 - 8
1.1 Reagents: Hydrochloric acid Solvents: Water ; 2 - 3 h, 60 °C; 60 °C → 90 °C
1.2 90 °C; 2 h, 90 °C
1.3 Reagents: Sulfuric acid ; 2 h, 90 °C
1.4 Reagents: Ammonia ; pH 9
1.2 3 h, 100 °C
1.3 Reagents: Ammonium hydroxide ; pH 7 - 8
1.1 Reagents: Hydrochloric acid Solvents: Water ; 2 - 3 h, 60 °C; 60 °C → 90 °C
1.2 90 °C; 2 h, 90 °C
1.3 Reagents: Sulfuric acid ; 2 h, 90 °C
1.4 Reagents: Ammonia ; pH 9
Referenz
- Design and synthesis of novel 1,10-phenanthroline derivativesElectrochromic behavior of fac-tricarbonyl rhenium complexesYouji Huaxue, 2015, 35(8), 1792-1796,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; 100 - 150 °C
2.1 Reagents: Stannous chloride Solvents: Ethanol ; reflux
3.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; 100 - 150 °C
1.1 Reagents: Potassium hydroxide , Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water
2.1 Reagents: Stannous chloride Solvents: Ethanol
3.1 Reagents: Potassium hydroxide , Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water
1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water ; rt → 100 °C
1.2 1 h, 120 - 130 °C; 15 min, 140 °C; 140 °C → rt
1.3 Reagents: Water ; cooled
1.4 Reagents: Potassium hydroxide Solvents: Water ; basified
2.1 Reagents: Stannous chloride Solvents: Ethanol ; 6 h, reflux; reflux → rt
2.2 Reagents: Potassium hydroxide Solvents: Water ; basified
3.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; < 120 °C; 120 °C → 140 °C; 1.5 h, 140 °C; 140 °C → rt
3.2 Reagents: Water ; cooled
3.3 Reagents: Potassium hydroxide Solvents: Water ; basified
2.1 Reagents: Stannous chloride Solvents: Ethanol ; reflux
3.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; 100 - 150 °C
1.1 Reagents: Potassium hydroxide , Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water
2.1 Reagents: Stannous chloride Solvents: Ethanol
3.1 Reagents: Potassium hydroxide , Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water
1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water ; rt → 100 °C
1.2 1 h, 120 - 130 °C; 15 min, 140 °C; 140 °C → rt
1.3 Reagents: Water ; cooled
1.4 Reagents: Potassium hydroxide Solvents: Water ; basified
2.1 Reagents: Stannous chloride Solvents: Ethanol ; 6 h, reflux; reflux → rt
2.2 Reagents: Potassium hydroxide Solvents: Water ; basified
3.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; < 120 °C; 120 °C → 140 °C; 1.5 h, 140 °C; 140 °C → rt
3.2 Reagents: Water ; cooled
3.3 Reagents: Potassium hydroxide Solvents: Water ; basified
Referenz
- Structure and Phase Transition of 4,7-Bis-(4'-cyano-biphenyl-4-yl)-[1,10]phenanthrolineSynthesis of phenanthroline derivatives by Sonogashira reaction and the use of their ruthenium complexes as optical sensorsFluorescence based oxygen sensor systemsJournal of Chemical Crystallography, 2015, 11(1), 453-460,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 20 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
2.1 Reagents: Hydrochloric acid Solvents: Water ; 2 - 3 h, 60 °C; 60 °C → 90 °C
2.2 90 °C; 2 h, 90 °C
2.3 Reagents: Sulfuric acid ; 2 h, 90 °C
2.4 Reagents: Ammonia ; pH 9
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
2.1 Reagents: Hydrochloric acid Solvents: Water ; 2 - 3 h, 60 °C; 60 °C → 90 °C
2.2 90 °C; 2 h, 90 °C
2.3 Reagents: Sulfuric acid ; 2 h, 90 °C
2.4 Reagents: Ammonia ; pH 9
Referenz
- Electrochromic behavior of fac-tricarbonyl rhenium complexesNew Journal of Chemistry, 2022, 46(3), 1072-1079,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Stannous chloride Solvents: Ethanol ; reflux
2.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; 100 - 150 °C
1.1 Reagents: Stannous chloride Solvents: Ethanol ; 4 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
2.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; rt → 100 °C
2.2 100 °C; 100 °C → 150 °C
1.1 Reagents: Stannous chloride Solvents: Ethanol
2.1 Reagents: Potassium hydroxide , Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water
2.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; 100 - 150 °C
1.1 Reagents: Stannous chloride Solvents: Ethanol ; 4 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
2.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; rt → 100 °C
2.2 100 °C; 100 °C → 150 °C
1.1 Reagents: Stannous chloride Solvents: Ethanol
2.1 Reagents: Potassium hydroxide , Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water
Referenz
- Structure and Phase Transition of 4,7-Bis-(4'-cyano-biphenyl-4-yl)-[1,10]phenanthrolineOsmium complexes and related organic light-emitting devicesSynthesis of phenanthroline derivatives by Sonogashira reaction and the use of their ruthenium complexes as optical sensorsJournal of Chemical Crystallography, 2015, 11(1), 453-460,
4,7-Bis(4-bromophenyl)-1,10-phenanthroline Raw materials
- 8-Quinolinamine, 4-(4-bromophenyl)-
- 3’-Chloro-2-bromopropiophenone
- 1-(4-Bromophenyl)-3-chloropropan-1-one
- 3-chloropropanoyl chloride
- 4-(4-Bromophenyl)-8-nitroquinoline
4,7-Bis(4-bromophenyl)-1,10-phenanthroline Preparation Products
4,7-Bis(4-bromophenyl)-1,10-phenanthroline Verwandte Literatur
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
-
Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Empfohlene Lieferanten
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